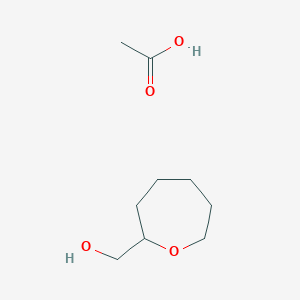
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine This compound is characterized by the presence of three iodine atoms attached to the phenyl ring and the tyrosine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then iodinated using iodine and an oxidizing agent such as sodium iodate. After the iodination, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to less iodinated forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less iodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-tyrosine: Lacks the additional iodine atom on the phenyl ring.
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosine: A stereoisomer with different spatial arrangement.
N-Bromoacetyl-3,5-diiodo-O-(4-hydroxy-3-iodophenyl)tyrosine: Contains a bromoacetyl group, adding to its complexity.
Uniqueness
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine is unique due to the presence of three iodine atoms, which significantly influence its chemical properties and biological activities. This makes it a valuable compound for specialized research applications.
Properties
CAS No. |
51725-31-6 |
|---|---|
Molecular Formula |
C15H12I3NO3 |
Molecular Weight |
634.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
RYNFIHJMHIOLDH-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)


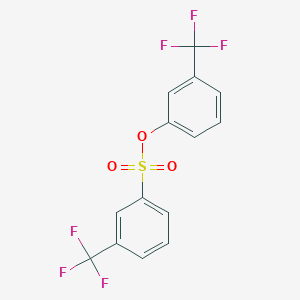
methanide](/img/structure/B14640717.png)
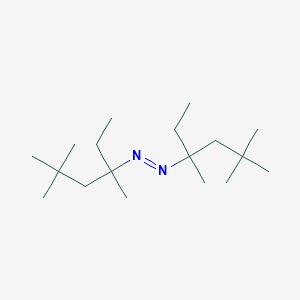


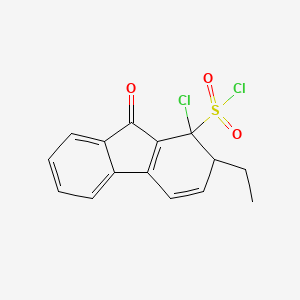

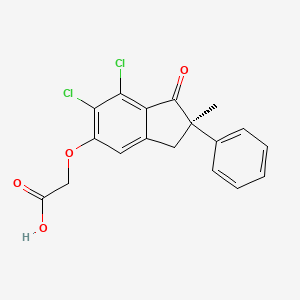
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
